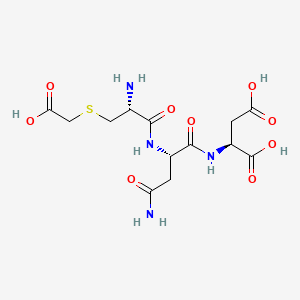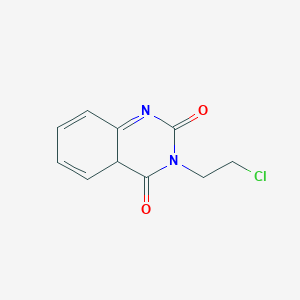
3-(2-chloroethyl)-4aH-quinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloroethyl)-4aH-quinazoline-2,4-dione is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a chloroethyl group at the 3-position and a dione functionality at the 2,4-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-4aH-quinazoline-2,4-dione typically involves the reaction of 2-chloroethylamine with anthranilic acid derivatives. The process can be summarized in the following steps:
Formation of Intermediate: Anthranilic acid is reacted with 2-chloroethylamine under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazoline ring.
Oxidation: The resulting compound is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to introduce the dione functionality at the 2,4-positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of reactants and intermediates.
Continuous Flow Systems: Implementing continuous flow systems to ensure efficient and consistent production.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
3-(2-chloroethyl)-4aH-quinazoline-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The dione functionality can be reduced to form corresponding diols or further oxidized to form quinazoline derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form complex polycyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of quinazoline-2,4-diol derivatives.
科学研究应用
3-(2-chloroethyl)-4aH-quinazoline-2,4-dione has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to disrupt DNA synthesis and cell division.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: Utilized in the development of chemical probes for studying biological systems.
作用机制
The mechanism of action of 3-(2-chloroethyl)-4aH-quinazoline-2,4-dione involves:
DNA Alkylation: The chloroethyl group can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Enzyme Inhibition: It can inhibit key enzymes involved in DNA repair and synthesis, thereby exerting cytotoxic effects on rapidly dividing cells.
Pathway Disruption: The compound can disrupt cellular pathways by binding to specific molecular targets, leading to apoptosis or programmed cell death.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(chloromethyl)quinazoline
- 2-(Chloromethyl)quinoline
- 2-Chloro-4-(chloromethyl)thiazole
Uniqueness
3-(2-chloroethyl)-4aH-quinazoline-2,4-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it exhibits a combination of DNA alkylation and enzyme inhibition, making it a promising candidate for anticancer research.
属性
分子式 |
C10H9ClN2O2 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4,7H,5-6H2 |
InChI 键 |
AVTGEWUBMHDDJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=NC(=O)N(C2=O)CCCl)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


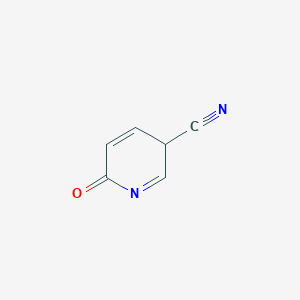
![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)
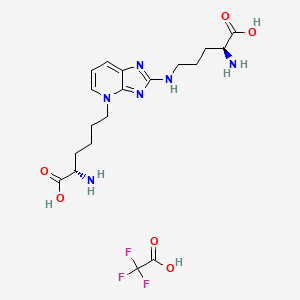
![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
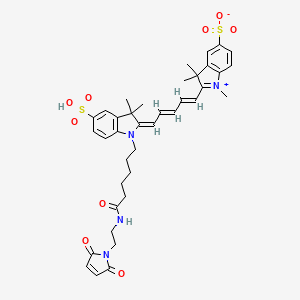
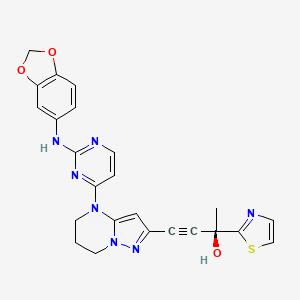
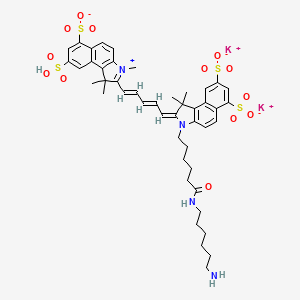
![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N'-(furan-2-ylmethyl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B12365068.png)
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)

